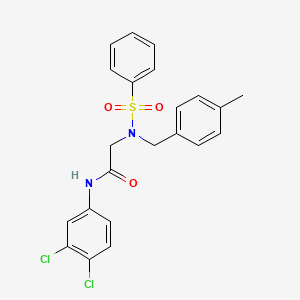![molecular formula C34H30N4O5 B3710125 4,4'-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] CAS No. 443903-64-8](/img/structure/B3710125.png)
4,4'-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide]
描述
4,4’-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a central oxybis linkage connecting two benzamide groups, each substituted with an isoindoline moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline derivative, followed by its coupling with benzamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,4’-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
4,4’-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor for pharmaceuticals.
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism by which 4,4’-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] exerts its effects is complex and involves multiple molecular targets and pathways. Its isoindoline moiety can interact with various biological receptors, potentially modulating their activity. The compound’s ability to undergo chemical modifications also allows it to participate in diverse biochemical pathways, making it a versatile tool in research.
相似化合物的比较
Similar Compounds
4,4’-Oxybis[N-(2-hydroxyethyl)benzamide]: Similar in structure but with hydroxyethyl groups instead of isoindoline.
4,4’-Oxybis[N-(2-aminoethyl)benzamide]: Features aminoethyl groups, offering different reactivity and applications.
4,4’-Oxybis[N-(2-carboxyethyl)benzamide]: Contains carboxyethyl groups, which can influence its solubility and biological activity.
Uniqueness
4,4’-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] stands out due to its isoindoline moiety, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets and provides opportunities for further functionalization, making it a valuable compound in various research fields.
属性
IUPAC Name |
N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]-4-[4-[2-(3-oxo-1H-isoindol-2-yl)ethylcarbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O5/c39-31(35-17-19-37-21-25-5-1-3-7-29(25)33(37)41)23-9-13-27(14-10-23)43-28-15-11-24(12-16-28)32(40)36-18-20-38-22-26-6-2-4-8-30(26)34(38)42/h1-16H,17-22H2,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBNOBVRBJGWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NCCN5CC6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158197 | |
| Record name | 4,4′-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443903-64-8 | |
| Record name | 4,4′-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443903-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B3710042.png)


![[2-[(4-bromophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3710069.png)
![N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3710088.png)
![(5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3710093.png)

![5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3710108.png)



![1-allyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3710140.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3710152.png)

